molecular formula C10H19NO5 B1603940 Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate CAS No. 942297-60-1

Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No. B1603940
M. Wt: 233.26 g/mol
InChI Key: ZZDVXWXHEXVLNH-UHFFFAOYSA-N
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Description

  • IUPAC Name : Methyl (3R)-3-[(tert-butoxycarbonyl)amino]butanoate .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester with sodium borohydride in methanol and water. The reaction proceeds at low temperatures, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom. Additionally, it contains an ester group at the 4-position of the pyrrolidine ring .


Physical And Chemical Properties Analysis

  • Boiling Point : Not well-documented due to limited analytical data .

Scientific Research Applications

Synthesis Applications

  • Baker's Yeast Reduction : The compound has been utilized in the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates, leading to the creation of biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi, Kawada, & Natsugari, 1992).

  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Used in the synthesis of unsaturated β-amino acid derivatives, indicating its role in the formation of complex organic compounds (Davies, Fenwick, & Ichihara, 1997).

  • Microsporin B Synthesis : Facilitates the synthesis of unusual amino acid residues, key in the creation of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

  • Peptide Conformation Studies : Investigated for its role in peptide conformation, offering insights into the molecular structure and behavior of complex organic molecules (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Arginine Modifications : Involved in the study of arginine modifications, revealing mechanisms of protein interactions and modifications (Klöpfer, Spanneberg, & Glomb, 2011).

  • Biocompatible Polymer Production : Utilized in the production of biocompatible polymers, suggesting its potential in biomedical applications (Tsai, Wang, & Darensbourg, 2016).

  • GABA Aminotransferase Inhibition : Research has explored its derivatives as inhibitors of GABA aminotransferase, indicating possible applications in neurological research (Silverman, Durkee, & Invergo, 1986).

  • Renin Inhibition : Utilized in the design of renin inhibitory peptides, offering pathways for therapeutic research (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

  • Peptide Conformation Determination : Assists in examining the role of N-methylation in peptide conformation, contributing to the understanding of peptide chemistry (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).

  • Stemofoline Synthesis : Key in the stereoselective synthesis of stemofoline, a potential precursor for therapeutically relevant compounds (Thomas & Vickers, 2009).

Safety And Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

properties

IUPAC Name

methyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDVXWXHEXVLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635103
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

CAS RN

942297-60-1
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of DL-2-tert-butoxycarbonylamino-succinic acid 4-methyl ester (5 g, 0.02 mol) in dry THF (100 mL) at −10° C. Et3N (3.1 mL, 0.022 mol) was added, followed by ethyl chloroformate (2.1 mL, 0.022 mol). After 10 min, NaBH4 (2.27 g, 0.06 mol) was added and then MeOH was dropped into the mixture over a period of 20 min at 0° C. The reaction mixture was stirred for 1 hour at 0° C. and for 2 hours at room temperature then neutralized with sat. aq. NaHSO4. The organic solvent was removed and the product was extracted with AcOEt three times. The combined organic phases were washed consecutively with sat. aq. NaHSO4, water, sat. aq. NaHCO3, water and dried over anh. Na2SO4. The solvent was evaporated and the residue was purified by flash chromatography (n-hexane/AcOEt 5:1), affording the title compound (1.63 g, 35%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Citations

For This Compound
1
Citations
X Pan, W Yu, W Ou, X Tao, J Wan… - Journal of Chemical …, 2011 - journals.sagepub.com
A chiral β-amino acid derivative was synthesised by a cobalt-catalysed alkylation of 2,4,5-trifluorophenyl magnesium bromide with the alkyl halide derivative of L-aspartic acid, using an …
Number of citations: 4 journals.sagepub.com

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